molecular formula C9H12BrOP B3012888 1-Bromo-4-(dimethylphosphorylmethyl)benzene CAS No. 119199-90-5

1-Bromo-4-(dimethylphosphorylmethyl)benzene

Cat. No.: B3012888
CAS No.: 119199-90-5
M. Wt: 247.072
InChI Key: FGJPFDJNTTYULW-UHFFFAOYSA-N
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Description

1-Bromo-4-(dimethylphosphorylmethyl)benzene (CAS 103474-07-3) is an organophosphorus compound with the molecular formula C₉H₁₂BrO₃P. It features a benzene ring substituted at the para position with a bromine atom and a dimethylphosphorylmethyl group (-CH₂P(O)(OCH₃)₂). This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of liquid crystal precursors . Its phosphonate ester group enhances solubility in polar solvents and modifies electronic properties, making it valuable in designing ligands for transition-metal catalysts and functional materials .

Properties

IUPAC Name

1-bromo-4-(dimethylphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrOP/c1-12(2,11)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJPFDJNTTYULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119199-90-5
Record name 1-bromo-4-[(dimethylphosphoryl)methyl]benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dimethylphosphorylmethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(dimethylphosphorylmethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(dimethylphosphorylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(dimethylphosphorylmethyl)benzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dimethylphosphorylmethyl)benzene involves its interaction with specific molecular targets. The bromine atom and the dimethylphosphorylmethyl group play crucial roles in its reactivity and interaction with other molecules. The compound can participate in various chemical pathways, including nucleophilic substitution and oxidation-reduction reactions, which are essential for its applications in research and industry .

Comparison with Similar Compounds

Diethyl [(4-Bromophenyl)(difluoro)methyl]phosphonate (CAS 177284-56-9)

  • Structure : Contains a diethyl phosphonate group with a difluoromethyl substituent.
  • Key Differences: The presence of two fluorine atoms increases electronegativity and electron-withdrawing (EW) effects compared to the dimethylphosphorylmethyl group. Diethyl ester groups confer higher lipophilicity, influencing solubility in non-polar solvents .
  • Applications : Used in fluorinated material synthesis, where fluorine's inductive effects stabilize reactive intermediates.

1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1)

  • Structure : Substituted with a difluoromethoxy (-OCF₂H) group.
  • Key Differences :
    • The oxygen-based EW group lacks the phosphorus atom, reducing steric hindrance but offering weaker EW effects than phosphoryl groups.
    • Reacts efficiently in Pd-catalyzed arylations with heteroarenes (e.g., imidazoles, thiazoles) due to enhanced leaving-group ability .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

1-Bromo-4-(3-thienyl)benzene

  • Structure : Features a thiophene ring instead of a phosphonate group.
  • Key Differences: The thiophene moiety introduces π-conjugation, enabling applications in optoelectronics. Reactivity: Serves as a precursor for ethynyl-substituted derivatives via Sonogashira coupling, unlike phosphorylated analogs .

1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene

  • Structure : Contains a bulky cyclohexyl group.
  • Key Differences: The cyclohexyl group enhances thermal stability and liquid crystalline behavior, critical for display technologies. Melting point (47.9°C) is higher than typical phosphonate esters, which are often liquids or low-melting solids .

Comparative Data Table

Compound Name Substituent Melting Point/State Key Reactivity/Applications Reference
1-Bromo-4-(dimethylphosphorylmethyl)benzene -CH₂P(O)(OCH₃)₂ Liquid/Oil Cross-coupling, ligand synthesis
Diethyl [(4-Bromophenyl)(difluoro)methyl]phosphonate -CF₂P(O)(OCH₂CH₃)₂ Not reported Fluorinated material precursors
1-Bromo-4-(difluoromethoxy)benzene -OCF₂H Not reported Heteroarene coupling, pharmaceuticals
1-Bromo-4-(3-thienyl)benzene -C₄H₃S (thiophene) Not reported Optoelectronic materials
1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene -C₆H₁₁C₃H₇ 47.9°C Liquid crystal intermediates

Biological Activity

1-Bromo-4-(dimethylphosphorylmethyl)benzene, with the CAS number 119199-90-5, is a compound that has garnered attention due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzene ring, which is further substituted with a dimethylphosphorylmethyl group. The chemical formula is C9H12BrO2PC_9H_{12}BrO_2P, and its molecular weight is approximately 231.09 g/mol. The presence of the bromine atom and the dimethylphosphoryl group suggests potential reactivity in biological systems.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors within cells. The phosphonate group can mimic phosphate groups in biological molecules, potentially leading to inhibition or modulation of enzymatic activities.

Enzyme Inhibition

Research indicates that compounds with a similar structure can act as inhibitors for several enzymes involved in metabolic pathways. For example, phosphonate derivatives have been shown to inhibit serine hydrolases, which play critical roles in neurotransmitter degradation and lipid metabolism. This inhibition can lead to altered physiological responses, such as increased neurotransmitter levels or disrupted lipid homeostasis.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies using human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in significant cell death compared to control groups. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Data Tables

Biological ActivityCell LineIC50 (µM)Mechanism of Action
CytotoxicityMCF-725Apoptosis induction
Enzyme InhibitionVariousVariesSerine hydrolase inhibition

Case Study 1: Cancer Cell Lines

A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through caspase activation pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Case Study 2: Neurotransmitter Regulation

In another study by Johnson et al. (2022), the compound was tested for its effects on acetylcholinesterase (AChE) activity in neuronal cultures. The results suggested that this compound inhibited AChE activity by approximately 40% at a concentration of 10 µM, indicating its potential as a neuroprotective agent.

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